(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one
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Overview
Description
6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a triazole ring, nitro group, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of thiophene rings: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings or the nitro group.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Material Science: Potential use in the development of conductive polymers or organic semiconductors.
Catalysis: As a ligand in coordination chemistry for catalysis.
Biology and Medicine
Pharmaceuticals: Potential as a pharmacophore in drug design due to the presence of the triazole ring.
Biological Probes: Use in the development of probes for biological imaging or assays.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes or pigments.
Sensors: Application in the development of chemical sensors due to its electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with specific enzymes or receptors, while in materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings.
Thiophene-based compounds: Other compounds featuring thiophene rings.
Uniqueness
The unique combination of a triazole ring, nitro group, and thiophene rings in 6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE may confer unique electronic properties, making it particularly interesting for applications in materials science and electronics.
Properties
Molecular Formula |
C16H12N4O3S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5S,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H12N4O3S2/c21-12-8-10(13-3-1-5-24-13)7-11(14-4-2-6-25-14)15(12)19-9-17-16(18-19)20(22)23/h1-6,8-9,11,15H,7H2/t11-,15-/m1/s1 |
InChI Key |
WEUDMPKDCOMRRO-IAQYHMDHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4 |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4 |
Origin of Product |
United States |
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